Flortaucipir F-18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

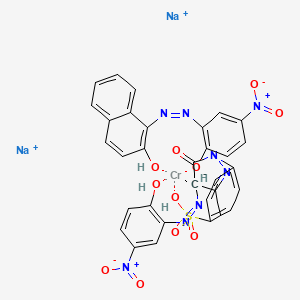

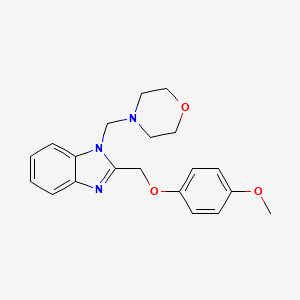

Flortaucipir F 18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. These aggregates are a hallmark of Alzheimer’s disease, making Flortaucipir F 18 a crucial tool in diagnosing and studying this condition.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Flortaucipir F 18 is synthesized through a multi-step process involving the incorporation of the radioactive fluorine-18 isotope. The synthesis begins with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution with fluorine-18. The reaction conditions typically involve the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process to ensure the short half-life of the isotope is utilized effectively .

Industrial Production Methods

Industrial production of Flortaucipir F 18 involves automated synthesis modules that can handle the radioactive materials safely and efficiently. These modules are designed to perform the synthesis, purification, and formulation of the compound in a controlled environment. The entire process is optimized to produce high yields of Flortaucipir F 18 with high radiochemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

Flortaucipir F 18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound is relatively stable under physiological conditions, but it can undergo metabolic transformations in the body.

Common Reagents and Conditions

The synthesis of Flortaucipir F 18 involves reagents such as potassium carbonate, acetonitrile, and the precursor molecule. The reaction conditions include the use of a cyclotron to produce fluorine-18, followed by a rapid synthesis process under controlled temperature and pressure .

Major Products Formed

The major product formed from the synthesis of Flortaucipir F 18 is the final radioactive diagnostic agent itself. During metabolic transformations in the body, the compound may produce various metabolites, but these are typically not the focus of the diagnostic imaging .

Applications De Recherche Scientifique

Flortaucipir F 18 is primarily used in the field of medicine, particularly in the diagnosis and study of Alzheimer’s disease. It binds to tau protein aggregates in the brain, allowing for the visualization of these aggregates using PET imaging. This capability makes it a valuable tool for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions .

Mécanisme D'action

Flortaucipir F 18 exerts its effects by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. The compound’s radioactive fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of tau pathology. The binding of Flortaucipir F 18 to tau proteins allows for the visualization of neurofibrillary tangles, a key feature of Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Flortaucipir F 18 is one of several tau PET tracers used in neuroimaging. Other similar compounds include:

MK-6240: Another tau PET tracer that binds to tau aggregates with high affinity.

PI-2620: A second-generation tau PET tracer that also binds to tau aggregates.

Flortaucipir F 18 is unique in its extensive validation and approval by regulatory agencies for clinical use in diagnosing Alzheimer’s disease. Its ability to provide detailed images of tau pathology makes it a valuable tool in both clinical and research settings .

Propriétés

| Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. | |

Numéro CAS |

1522051-90-6 |

Formule moléculaire |

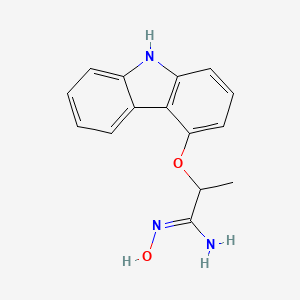

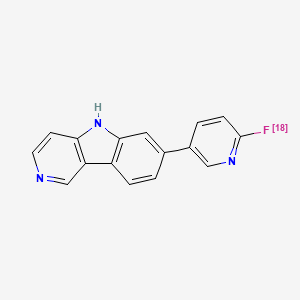

C16H10FN3 |

Poids moléculaire |

262.27 g/mol |

Nom IUPAC |

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |

InChI |

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |

Clé InChI |

GETAAWDSFUCLBS-SJPDSGJFSA-N |

SMILES isomérique |

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |

SMILES canonique |

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.